2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzimidazole core linked via an ethyl chain to a 1,3,4-oxadiazole ring. A thioether bridge connects the oxadiazole to an acetamide group substituted with a 2-methylbenzothiazole moiety (Fig. 1).
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S2/c1-12-22-16-10-13(6-7-17(16)31-12)23-19(28)11-30-21-27-26-20(29-21)9-8-18-24-14-4-2-3-5-15(14)25-18/h2-7,10H,8-9,11H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYVLSVIFGPVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules essential in medicine, including antihistamines (like bilastine) and anthelmintics.
Oxadiazoles
are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They are known for their wide range of biological activities and are used in the development of various drugs.
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a hybrid molecule that combines several pharmacologically active moieties, including benzimidazole, oxadiazole, and thiazole. These structural components are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from recent studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- A benzo[d]imidazole moiety, known for its anticancer properties.
- An oxadiazole ring, often associated with various biological activities including anticancer and antimicrobial effects.
- A thiazole component that contributes to the overall biological efficacy of the compound.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent and its effectiveness against different pathogens.
Anticancer Activity
Recent research has highlighted the anticancer potential of derivatives containing the oxadiazole and benzimidazole structures. For instance:
- In vitro studies on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The compound exhibited IC50 values comparable to or better than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases), which are critical for DNA synthesis and epigenetic regulation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Studies : In vitro tests indicated that it possesses significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics .
- Mechanism of Action : The antibacterial action may be attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of compounds similar to This compound :
- Study on Anticancer Efficacy : A study involving a series of benzimidazole derivatives demonstrated enhanced cytotoxicity when combined with oxadiazole units, suggesting a synergistic effect that could be utilized for developing more effective cancer therapies .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity, showing potential in reducing oxidative stress in cellular models, which is crucial for preventing cancer progression .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound in cancer therapy. The 1,3,4-oxadiazole moiety is known for its anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit critical pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Src kinase pathways. In vitro studies revealed that certain derivatives demonstrated IC50 values as low as 0.24 μM against EGFR, indicating potent anticancer activity .
- Cytotoxicity Studies : In a comparative analysis, compounds similar to the target molecule exhibited cytotoxicity against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . These findings suggest that the compound could be a promising candidate for further development in cancer treatment protocols.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the benzimidazole and oxadiazole rings. These functionalities have been associated with activity against various pathogens.
- Research Findings : Studies have indicated that derivatives containing the benzimidazole scaffold exhibit antibacterial and antifungal activities. For example, some derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing benzimidazole and oxadiazole groups has also been explored.
- Inhibition of Inflammatory Mediators : Research has shown that certain derivatives can significantly reduce inflammation markers in vitro. For instance, compounds related to the target molecule have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Summary Table of Applications
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and benzamide groups exhibit susceptibility to oxidation. Key findings include:
-
Sulfur oxidation : The thiazole sulfur atom undergoes oxidation with reagents like potassium permanganate (KMnO₄) in acidic or neutral conditions, forming sulfoxide or sulfone derivatives.
-
Benzoyl group oxidation : The 5-benzoyl moiety can be oxidized to a carboxylic acid under strong oxidative conditions (e.g., CrO₃/H₂SO₄), though this is less common due to steric hindrance.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiazole S-oxidation | KMnO₄, H₂O/EtOH, 60–80°C | Sulfoxide/sulfone derivatives | |
| Benzoyl oxidation | CrO₃, H₂SO₄, reflux | 5-carboxy-thiazole intermediate |
Reduction Reactions
The amide and ketone functionalities are primary reduction targets:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine, yielding N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzylamine.
-
Ketone reduction : The 5-benzoyl group can be reduced to a benzyl alcohol using NaBH₄/CeCl₃, though competing amide reduction may occur.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, 0°C→RT | Secondary amine derivative | |
| Ketone reduction | NaBH₄/CeCl₃, MeOH, RT | Benzyl alcohol derivative |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
-
Amide hydrolysis : Concentrated HCl (6M, reflux) cleaves the amide bond, producing 4-fluorobenzoic acid and 5-benzoyl-4-phenyl-1,3-thiazol-2-amine .
-
Thiazole ring opening : Strong bases (e.g., NaOH, 120°C) degrade the thiazole ring via nucleophilic attack at the C2 position .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 6–8 hrs | 4-fluorobenzoic acid + thiazol-2-amine | |
| Thiazole degr |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Phenoxymethybenzoimidazole Series
Compounds 9a–9f () share a phenoxymethyl-triazole-acetamide scaffold but differ in aryl substituents on the thiazole ring. For example:
- 9c : Bromophenyl-thiazole substituent.
- 9e : Methoxyphenyl-thiazole substituent.
Key Differences :
- The target compound replaces the triazole linker with a 1,3,4-oxadiazole ring.
- The benzothiazole substituent (2-methyl) in the target compound contrasts with the diverse aryl groups (e.g., bromo, methoxy) in 9a–9f .
Table 1: Structural Comparison of Key Analogues
Oxadiazole-Thioacetamide Derivatives
Compounds 2a–i () feature an indole-oxadiazole-thioacetamide scaffold. For instance:
- 2a : Substituted with a thiazole-2-yl group.
- 2i : Substituted with a benzothiazole-2-yl group.
Key Differences :
Preparation Methods
Benzimidazole Core Formation
The benzimidazole nucleus is synthesized via cyclo-condensation of o-phenylenediamine (1) with carboxylic acid derivatives. A proven method involves:
- Reacting 1 with glycolic acid in 4N HCl at reflux (12 h) to yield 2-hydroxymethyl-1H-benzo[d]imidazole (2) .
- Subsequent bromination using PBr₃ in dichloromethane converts the hydroxymethyl group to bromomethyl (3) .
- Nucleophilic substitution with potassium cyanide in DMF affords 2-cyanomethyl-1H-benzo[d]imidazole (4) , which is reduced to 2-(aminomethyl)-1H-benzo[d]imidazole (5) using LiAlH₄.
Key Data:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1→2 | Glycolic acid, HCl | 78% |
| 2→3 | PBr₃, CH₂Cl₂ | 65% |
| 3→4 | KCN, DMF, 80°C | 82% |
| 4→5 | LiAlH₄, THF | 90% |
Construction of 1,3,4-Oxadiazole-Thioether Backbone
Oxadiazole Ring Formation
The 1,3,4-oxadiazole is synthesized from a thiosemicarbazide precursor:
- Condensation of 7 with carbon disulfide and hydrazine hydrate forms 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)thiosemicarbazide (8) .
- Cyclodehydration using POCl₃/PCl₅ (1:3) at 60°C generates 5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol (9) .
Optimization Note: Microwave-assisted synthesis (150W, 120°C, 20 min) improves yield to 88% compared to conventional heating (72%).
Thioether Linkage Installation
The thioether bond is established via nucleophilic substitution:
- Reacting 9 with chloroacetyl chloride in acetone (K₂CO₃, 0°C) produces 2-chloro-N-(2-methylbenzo[d]thiazol-5-yl)acetamide (10) .
- Thiol-displacement using 9 in DMF (Cs₂CO₃, 60°C) affords the coupled intermediate (11) .
Final Acetamide Coupling with 2-Methylbenzo[d]thiazol-5-amine
Amine Preparation
2-Methylbenzo[d]thiazol-5-amine (12) is synthesized by:
Amide Bond Formation
The acetamide linkage is formed via activated ester chemistry:
- Reacting 11 with 12 using HATU/DIPEA in DMF (RT, 12 h) yields the target compound.
- Purification via silica chromatography (EtOAc/hexane 3:7) provides the pure product (HPLC purity >98%).
Spectroscopic Validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 3.45 (t, J=6.8 Hz, 2H, CH₂), 2.91 (t, J=6.8 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₂₃H₂₁N₇O₃S₂ [M+H]⁺: 532.1224; found: 532.1221.
Industrial-Scale Optimization Strategies
Recent advances from EvitaChem highlight two key improvements:
- Continuous Flow Synthesis: Combining steps 3.1–3.2 in a tubular reactor (residence time 8 min) increases throughput by 40%.
- Catalytic System: Replacing Cs₂CO₃ with MeONa in THF reduces side-product formation (purity >99.5%).
Challenges and Mitigation Approaches
| Challenge | Solution |
|---|---|
| Oxadiazole ring opening during thioether formation | Use anhydrous DMF with molecular sieves |
| Epimerization at the acetamide chiral center | Perform coupling at −20°C with EDC/HOBt |
| Low solubility of final product | Introduce polar substituents (e.g., –OMe) in benzothiazole ring |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer :
- Multi-step synthesis : Begin with imidazole ring formation via condensation of aldehydes and amines under acidic/basic conditions, followed by thioether linkage and acetamide coupling .
- Catalyst optimization : Eaton’s reagent in solvent-free conditions enhances cyclization efficiency (90–96% yields for imidazo-thiazole analogs) .
- Purification : Use recrystallization (ethanol) or silica gel chromatography to isolate intermediates and final products .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity .
Q. Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield | Purity Method |
|---|---|---|---|---|
| Cyclization | Eaton’s reagent (solvent-free) | 25°C | 90–96% | TLC |
| Thioether bond | K₂CO₃ in dry acetone | Reflux | ~85%* | Recrystallization |
| *Estimated from analogous procedures. |
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?
Methodological Answer :
- IR spectroscopy : Identify C=O (1650–1670 cm⁻¹) and C-S (600–720 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR confirms aromatic protons (δ 7.2–8.5 ppm) and acetamide CH₂ (δ 4.0–4.2 ppm) .
- Elemental analysis : Validate C/H/N/S ratios (<0.4% deviation) .
- HPLC : Assess purity (>95% by area normalization) .
Q. Representative Data :
| Parameter | Compound 9c* | Compound 4a† |
|---|---|---|
| Melting Point | 210–212°C | 185–187°C |
| IR C=O Peak | 1652 cm⁻¹ | 1670 cm⁻¹ |
| ¹H NMR (CH₂) | δ 4.1 ppm | δ 3.8 ppm |
| HPLC Purity | 98% | 96% |
| *Triazole-thiazole analog. †Imidazo-thiazole analog. |
Q. What preliminary in vitro assays are suitable for evaluating bioactivity?
Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases/proteases .
Q. Example Protocol :
Prepare compound dilutions (0.1–100 μM).
Incubate with target cells/enzymes for 24–48 hours.
Quantify viability/inhibition using spectrophotometry or fluorometry .
Advanced Research Questions
Q. How can molecular docking predict binding mechanisms with therapeutic targets?
Methodological Answer :
Target selection : Prioritize enzymes (e.g., kinases) with available crystallographic data (PDB) .
Ligand preparation : Optimize 3D structure (Open Babel) and assign charges .
Docking simulations : Use AutoDock Vina with Lamarckian algorithms; analyze hydrogen bonds (e.g., acetamide NH with Asp184) and π–π stacking .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .
Case Study : Docking of analog 9c into a kinase showed:
- Hydrogen bond (2.1 Å) between NH and catalytic lysine.
- Predicted IC₅₀: 1.2 μM (experimental: 1.5 μM) .
Q. How to resolve discrepancies in reported biological activity data?
Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., ATCC-certified), incubation times, and controls .
- Dose-response curves : Calculate EC₅₀/IC₅₀ values across ≥3 independent replicates .
- Meta-analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. PBS) .
Example : Variability in antimicrobial MICs may arise from differences in bacterial strain virulence .
Q. How to design SAR studies to identify critical functional groups?
Methodological Answer :
Synthesize analogs : Modify substituents (e.g., replace methyl with methoxy on benzothiazole) .
Test bioactivity : Screen analogs in parallel using standardized assays .
Statistical analysis : Apply Design of Experiments (DoE) to identify significant structural contributors .
Example : SAR of triazole-thiazole derivatives revealed that electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity .
Q. What advanced analytical approaches can elucidate mechanisms beyond traditional assays?
Methodological Answer :
- Metabolomics : LC-MS to track metabolic pathway disruptions (e.g., TCA cycle metabolites) .
- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis markers) .
Integration : Combine omics data with docking results to propose multi-target mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
